molecular formula C9H6N2 B3051405 Indolizine-1-carbonitrile CAS No. 3352-05-4

Indolizine-1-carbonitrile

Cat. No.: B3051405
CAS No.: 3352-05-4
M. Wt: 142.16 g/mol
InChI Key: IKMSBSJONUMYEI-UHFFFAOYSA-N
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Description

Indolizine-1-carbonitrile is a nitrogen-containing heterocyclic compound with significant potential in various fields of scientific research This compound is a derivative of indolizine, which is known for its unique structural properties and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indolizine-1-carbonitrile can be achieved through various methods. One common approach involves the cyclization of 2-pyridylacetonitrile with suitable reagents. For instance, the reaction of 2-pyridylacetonitrile with aldehydes in the presence of a base can lead to the formation of this compound . Another method involves the use of radical cyclization/cross-coupling reactions, which offer efficient heterocycle construction and high atom- and step-economy .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, plays a crucial role in achieving industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Indolizine-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the indolizine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-1-carboxylic acid, while reduction can produce indolizine-1-methanol.

Comparison with Similar Compounds

Similar Compounds

    Indole: A structurally related compound with a wide range of biological activities.

    Pyridine: Another nitrogen-containing heterocycle with significant applications in medicinal chemistry.

    Quinoline: Known for its antimalarial and anticancer properties.

Uniqueness of Indolizine-1-carbonitrile

This compound stands out due to its unique structural features and versatile reactivity. Unlike indole and pyridine, this compound possesses a fused bicyclic structure that imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the design of novel compounds with enhanced biological activities and material properties .

Properties

IUPAC Name

indolizine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c10-7-8-4-6-11-5-2-1-3-9(8)11/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMSBSJONUMYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2C=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396041
Record name Indolizine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3352-05-4
Record name Indolizine-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of pyridine (4.0 g) in ethyl acetate (10 mL) was added chloroacetic acid (4.7 g) at room temperature, and the mixture was heated under reflux overnight. After the reaction mixture was cooled to room temperature, the precipitated solid was collected by filtration, and dried under reduced pressure to give 1-carboxymethyl pyridinium chloride (5.7 g). To a solution of the obtained compound (5.7 g) in toluene (300 mL) were added acrylonitrile (8.7 g), manganese dioxide (16.4 g) and triethylamine (4.0 g), and the mixture was stirred at 100° C. for 5 hours. The reaction mixture was filtered through a Celite pad, and the filtrate was concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluent: n-hexane/ethyl acetate) to give the title compound (2.8 g).
[Compound]
Name
compound
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
16.4 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic approaches to indolizine-1-carbonitrile derivatives?

A1: Several synthetic routes have been explored for the synthesis of this compound derivatives. One common approach involves a one-pot, two-step tandem reaction utilizing a 1,3-dipolar cycloaddition. This method typically involves reacting an aromatic aldehyde derivative, malononitrile, and a substituted pyridinium salt under ultrasound irradiation in the presence of triethylamine and acetonitrile. [] Another approach employs a [bmim]Cl-promoted domino protocol under solvent-free conditions, reacting aldehydes, isocyanides, and 2-pyridylacetonitrile. [] Finally, ring contractions of 3-azido-4H-quinolizin-4-ones have also been reported as a viable pathway to obtain 3-aminoindolizines, which can be further modified to yield this compound derivatives. [, ]

Q2: What are the potential applications of this compound derivatives in medicinal chemistry?

A2: this compound derivatives have shown promise as potential anti-microbial agents. Studies have demonstrated their activity against both bacteria and fungi. Notably, specific derivatives have exhibited potent antifungal activity against a range of fungal species. []

Q3: Have any structure-activity relationship (SAR) studies been conducted on this compound derivatives?

A3: While comprehensive SAR studies are limited, some research suggests that the substituents on the this compound core significantly influence its biological activity. For instance, the presence of specific substituents at the 3-position of the indolizine ring has been linked to enhanced antifungal activity. [] Further research is necessary to fully elucidate the impact of structural modifications on the activity and selectivity of these compounds.

Q4: Have any computational chemistry approaches been applied to the study of this compound derivatives?

A4: Yes, molecular docking studies have been employed to understand the potential binding modes of this compound derivatives with their biological targets. Specifically, researchers have docked these compounds into the active sites of fungal 14α-demethylase and bacterial protein tyrosine phosphatase. These studies provide valuable insights into the potential mechanism of action of these compounds and can guide further development of more potent and selective inhibitors. []

Q5: Are there any green chemistry approaches for synthesizing this compound derivatives?

A5: Yes, the use of KF/Al2O3 as a recyclable basic catalyst has been reported for the synthesis of this compound derivatives via a 1,3-dipolar cycloaddition reaction. This method offers several advantages from a green chemistry perspective, including high conversions, short reaction times, and the ability to recover and reuse the catalyst. [] Additionally, the [bmim]Cl-promoted domino protocol utilizes solvent-free conditions, further minimizing the environmental impact of the synthesis. []

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